An In-depth Technical Guide on 2-Hydroxy-3-methoxypropanenitrile: Fundamental Properties
An In-depth Technical Guide on 2-Hydroxy-3-methoxypropanenitrile: Fundamental Properties
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Whitepaper on the Core Properties of 2-Hydroxy-3-methoxypropanenitrile
Abstract
This technical guide serves as a comprehensive resource on the fundamental properties of 2-Hydroxy-3-methoxypropanenitrile. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this chemical entity. This document collates available data on its chemical and physical characteristics, safety and handling protocols, and spectroscopic information. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide focuses on foundational information and provides context with related compounds where applicable.
Chemical and Physical Properties
Precise experimental data for 2-Hydroxy-3-methoxypropanenitrile is not extensively documented. However, based on available database entries, a profile of its fundamental properties can be assembled. The following tables summarize the key chemical and physical data for 2-Hydroxy-3-methoxypropanenitrile and a structurally related, more thoroughly characterized compound, 3-Methoxypropionitrile, for comparative purposes.
Table 1: Chemical Identifiers and Molecular Properties of 2-Hydroxy-3-methoxypropanenitrile
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-3-methoxypropanenitrile | PubChem[1] |
| Molecular Formula | C₄H₇NO₂ | ChemicalBook[2], PubChem[1] |
| Molecular Weight | 101.10 g/mol | ChemicalBook[2] |
| Canonical SMILES | COCC(C#N)O | PubChem[1] |
| InChI Key | ZTGYDHMYFQUFMT-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | Not Available | ChemicalBook[2] |
| Monoisotopic Mass | 101.047676 Da | PubChem[1] |
| Predicted XlogP | -0.8 | PubChem[1] |
Table 2: Physical Properties of the Related Compound 3-Methoxypropionitrile
| Property | Value | Source |
| Synonyms | 3-Methoxypropanenitrile, 2-Cyanoethyl methyl ether | PubChem[3], Fisher Scientific[4] |
| CAS Number | 110-67-8 | PubChem[3], Fisher Scientific[4] |
| Molecular Formula | C₄H₇NO | PubChem[3] |
| Molecular Weight | 85.10 g/mol | PubChem[3] |
| Appearance | Clear colorless to yellow liquid | ChemicalBook[5], Fisher Scientific[4] |
| Melting Point | -62.9 °C | ChemicalBook[5], Fisher Scientific[4] |
| Boiling Point | 164-165 °C | ChemicalBook[5], Fisher Scientific[4] |
| Density | 0.937 g/mL at 25 °C | Sigma-Aldrich |
| Solubility | Soluble in water (335 g/L at 20 °C) | ChemicalBook[5] |
| Vapor Pressure | 2.3 hPa at 30 °C | ChemicalBook[5], Sigma-Aldrich[6] |
| Flash Point | 66 °C | ChemicalBook[5], Sigma-Aldrich[6] |
| Refractive Index | n20/D 1.403 | Sigma-Aldrich |
Spectroscopic Data
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Infrared (IR) Spectroscopy: The structure of 2-Hydroxy-3-methoxypropanenitrile suggests the presence of a prominent hydroxyl (-OH) stretching band (typically broad, around 3400 cm⁻¹), a nitrile (C≡N) stretch (around 2250 cm⁻¹), and C-O stretching vibrations for the ether and alcohol functionalities.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: One would expect signals corresponding to the methoxy group protons, the methylene protons adjacent to the ether, the methine proton adjacent to the hydroxyl and nitrile groups, and the hydroxyl proton.
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¹³C NMR: Signals for the methoxy carbon, the methylene carbon, the methine carbon, and the nitrile carbon would be anticipated.[7]
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Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules such as water, formaldehyde, or hydrogen cyanide.
Synthesis and Reactivity
Synthesis Protocols
Specific, validated experimental protocols for the synthesis of 2-Hydroxy-3-methoxypropanenitrile are not detailed in the available literature. However, a plausible synthetic route could involve the nucleophilic addition of a cyanide source to methoxyacetaldehyde. This type of reaction, a cyanohydrin formation, is a common method for preparing α-hydroxynitriles.
A generalized, hypothetical synthesis workflow is presented below.
Caption: Hypothetical synthesis of 2-Hydroxy-3-methoxypropanenitrile.
Reactivity and Stability
Information regarding the specific reactivity and stability of 2-Hydroxy-3-methoxypropanenitrile is limited. Based on its functional groups, the following reactivity can be inferred:
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Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a primary amide.[8]
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Oxidation/Reduction: The hydroxyl group can be oxidized to a ketone. The nitrile group can be reduced to a primary amine.
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Stability: The compound should be stored in a cool, well-ventilated place, away from strong oxidizing agents, strong acids, and strong bases.[4] Like many nitriles, it may be incompatible with strong oxidizing acids, and the combination with bases could potentially produce hydrogen cyanide.[8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Hydroxy-3-methoxypropanenitrile is not widely available, general precautions for handling nitriles and hydroxylated compounds should be followed. The safety information for the related compound, 3-Methoxypropionitrile, provides a useful reference.
Table 3: GHS Hazard Information for 3-Methoxypropionitrile
| Hazard Statement | Classification | Source |
| H315 | Causes skin irritation | PubChem[3] |
| H319 | Causes serious eye irritation | PubChem[3], Sigma-Aldrich[6] |
| H335 | May cause respiratory irritation | PubChem[3] |
| Combustible liquid | Flammable liquids, Category 4 | Fisher Scientific[4] |
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]
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Ventilation: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.[4][10]
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Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition.[4][9]
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Storage: Store in a well-ventilated place. Keep container tightly closed in a dry, cool place.[4][11]
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Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]
The logical workflow for ensuring laboratory safety when handling such a compound is outlined below.
Caption: Standard safety workflow for handling laboratory chemicals.
Biological Activity and Signaling Pathways
There is no information available in the surveyed scientific literature to suggest that 2-Hydroxy-3-methoxypropanenitrile is involved in any biological signaling pathways or possesses any defined biological activity. Research into the biological effects of this specific compound appears to be limited or not publicly documented.
Conclusion
2-Hydroxy-3-methoxypropanenitrile is a chemical compound for which there is a notable scarcity of in-depth, publicly available experimental data. This guide has synthesized the foundational information available from chemical databases and provided context by drawing comparisons with the more extensively studied compound, 3-Methoxypropionitrile. For researchers and developers, this document underscores the need for primary experimental investigation to fully characterize the properties, reactivity, and potential applications of 2-Hydroxy-3-methoxypropanenitrile. All laboratory work with this compound should be conducted with caution, adhering to stringent safety protocols based on the known hazards of related chemical structures.
References
- 1. PubChemLite - 2-hydroxy-3-methoxypropanenitrile (C4H7NO2) [pubchemlite.lcsb.uni.lu]
- 2. 2-Hydroxy-3-methoxypropanenitrile [m.chemicalbook.com]
- 3. Propanenitrile, 3-methoxy- | C4H7NO | CID 61032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 3-Methoxypropionitrile | 110-67-8 [chemicalbook.com]
- 6. 3-Methoxypropionitrile for synthesis 110-67-8 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. Propylene cyanohydrin | C4H7NO | CID 17377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. bio.vu.nl [bio.vu.nl]
- 11. fishersci.com [fishersci.com]
